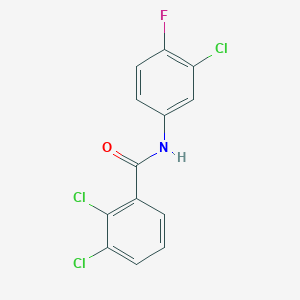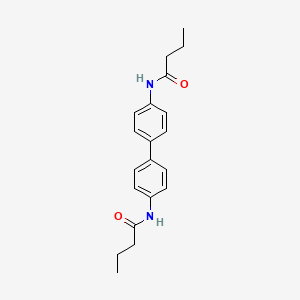![molecular formula C16H14ClN3O4 B5729602 N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide, commonly known as 'NAMPT inhibitor,' is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
NAMPT inhibitors exert their therapeutic effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor that is involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, NAMPT inhibitors reduce the levels of NAD+ in cells, leading to a disruption of cellular processes that are dependent on NAD+.
Biochemical and Physiological Effects
The biochemical and physiological effects of NAMPT inhibitors depend on the specific disease or condition being targeted. In cancer, NAMPT inhibitors induce apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In metabolic disorders, NAMPT inhibitors improve glucose metabolism by activating the AMPK pathway and inhibiting the SIRT1 pathway. In inflammatory diseases, NAMPT inhibitors reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of NAMPT inhibitors for lab experiments is their specificity for NAMPT, which allows for targeted inhibition of NAD+ biosynthesis. This specificity also reduces the risk of off-target effects and toxicity. However, one of the limitations of NAMPT inhibitors is their low solubility, which can make them difficult to work with in lab experiments. Additionally, NAMPT inhibitors can be expensive, which can limit their accessibility for researchers with limited funding.
未来方向
There are several future directions for NAMPT inhibitor research, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies. Additionally, the role of NAMPT inhibitors in aging and age-related diseases is an area of active research, with promising results suggesting that NAMPT inhibitors may have anti-aging effects. Furthermore, the potential application of NAMPT inhibitors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of growing interest.
合成方法
The synthesis of NAMPT inhibitors involves several steps that require specialized equipment and expertise. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-4-aminophenylacetamide. This is followed by the reaction of the intermediate product with thionyl chloride to form N-(4-nitrobenzoyl)-4-chloro-4-aminophenylacetamide. The final step involves the reaction of the intermediate product with N-acetylmethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide.
科学研究应用
NAMPT inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammatory diseases. In cancer, NAMPT inhibitors have been shown to inhibit tumor growth by inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response. In metabolic disorders, NAMPT inhibitors have been shown to improve glucose metabolism, reduce insulin resistance, and increase energy expenditure. In inflammatory diseases, NAMPT inhibitors have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-8-7-13(20(23)24)9-15(14)17/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOXOSGPUZQDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B5729562.png)
![4-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729568.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)


![4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide](/img/structure/B5729623.png)
![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)